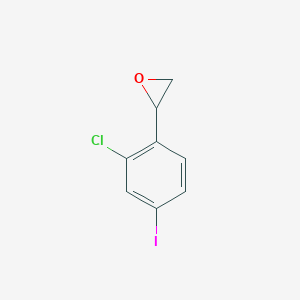
2-(2-Chloro-4-iodophenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-4-iodophenyl)oxirane is a chemical compound that belongs to the class of oxiranes. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.
Vorbereitungsmethoden
The synthesis of 2-(2-Chloro-4-iodophenyl)oxirane can be achieved through various methods. One common approach involves the epoxidation of the corresponding alkene using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
2-(2-Chloro-4-iodophenyl)oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxirane ring into different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols. Common reagents used in these reactions include m-CPBA for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-4-iodophenyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-4-iodophenyl)oxirane involves the interaction of its oxirane ring with various molecular targets. The compound can undergo nucleophilic attack by biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The specific pathways and targets involved depend on the context of its use, such as enzyme inhibition or receptor binding .
Vergleich Mit ähnlichen Verbindungen
2-(2-Chloro-4-iodophenyl)oxirane can be compared with other similar compounds, such as:
2-(4-Phenoxyphenyl)oxirane: Another oxirane compound with different substituents, leading to variations in reactivity and applications.
2-(2-Bromo-4-iodophenyl)oxirane: Similar structure but with a bromine atom instead of chlorine, affecting its chemical properties and reactivity
Eigenschaften
IUPAC Name |
2-(2-chloro-4-iodophenyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO/c9-7-3-5(10)1-2-6(7)8-4-11-8/h1-3,8H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSNKZZWVDMDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














